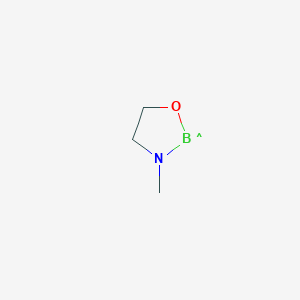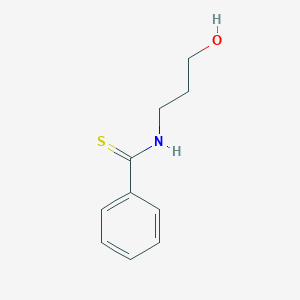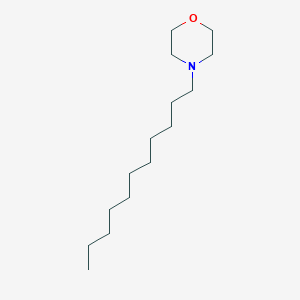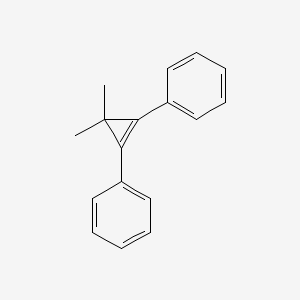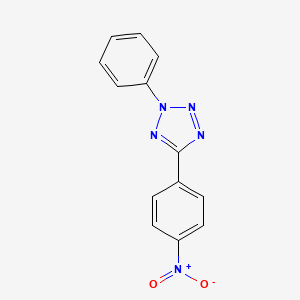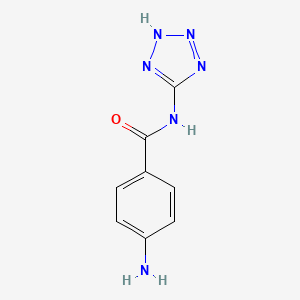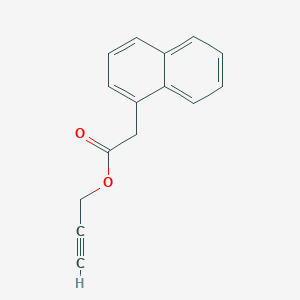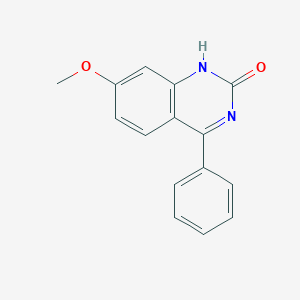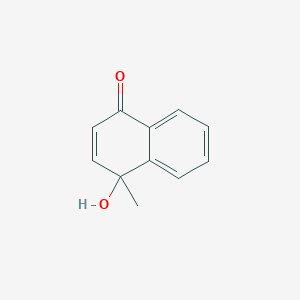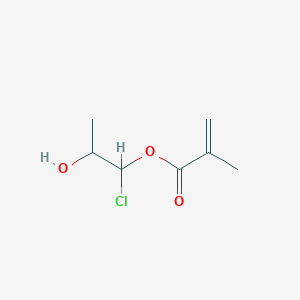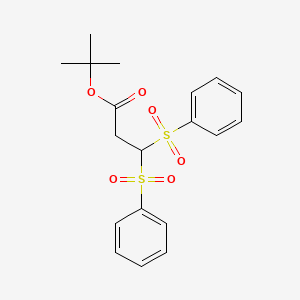
Tert-butyl 3,3-bis(phenylsulfonyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3,3-bis(phenylsulfonyl)propanoate is an organic compound with the molecular formula C17H22O4S2. This compound is characterized by the presence of a tert-butyl group, two phenylsulfonyl groups, and a propanoate backbone. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-bis(phenylsulfonyl)propanoate typically involves the reaction of tert-butyl acrylate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 3,3-bis(phenylsulfonyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylsulfonyl derivatives.
科学的研究の応用
Tert-butyl 3,3-bis(phenylsulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3,3-bis(phenylsulfonyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- Tert-butyl 3,3-bis(phenylsulfonyl)butanoate
- Tert-butyl 3,3-bis(phenylsulfonyl)pentanoate
- Tert-butyl 3,3-bis(phenylsulfonyl)hexanoate
Uniqueness
Tert-butyl 3,3-bis(phenylsulfonyl)propanoate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of two phenylsulfonyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
39837-29-1 |
|---|---|
分子式 |
C19H22O6S2 |
分子量 |
410.5 g/mol |
IUPAC名 |
tert-butyl 3,3-bis(benzenesulfonyl)propanoate |
InChI |
InChI=1S/C19H22O6S2/c1-19(2,3)25-17(20)14-18(26(21,22)15-10-6-4-7-11-15)27(23,24)16-12-8-5-9-13-16/h4-13,18H,14H2,1-3H3 |
InChIキー |
YNHBIXOJTJRVCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


